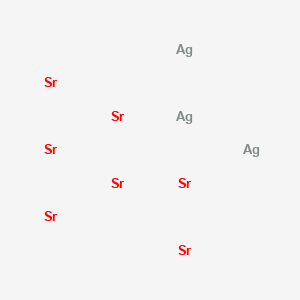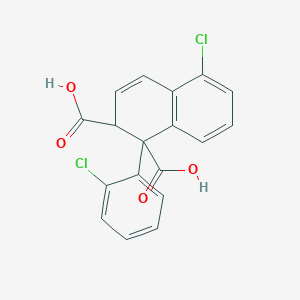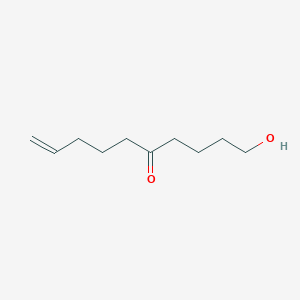![molecular formula C17H19N3O6S B14345269 N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea CAS No. 94721-48-9](/img/structure/B14345269.png)
N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is a complex organic compound that features both sulfonyl and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea typically involves a multi-step process. One common route includes the reaction of 4-(Butane-1-sulfonyl)aniline with 2-hydroxy-4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
化学反应分析
Types of Reactions
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
科学研究应用
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxyphenyl)urea: Lacks the nitro group, which may result in different reactivity and applications.
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(4-nitrophenyl)urea: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-[4-(Butane-1-sulfonyl)phenyl]-N’-(2-hydroxy-4-nitrophenyl)urea is unique due to the presence of both sulfonyl and nitrophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interaction with various molecular targets.
属性
CAS 编号 |
94721-48-9 |
|---|---|
分子式 |
C17H19N3O6S |
分子量 |
393.4 g/mol |
IUPAC 名称 |
1-(4-butylsulfonylphenyl)-3-(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C17H19N3O6S/c1-2-3-10-27(25,26)14-7-4-12(5-8-14)18-17(22)19-15-9-6-13(20(23)24)11-16(15)21/h4-9,11,21H,2-3,10H2,1H3,(H2,18,19,22) |
InChI 键 |
HMLFADRAQDVLDS-UHFFFAOYSA-N |
规范 SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)

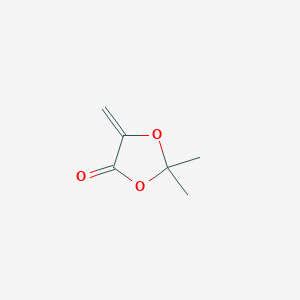
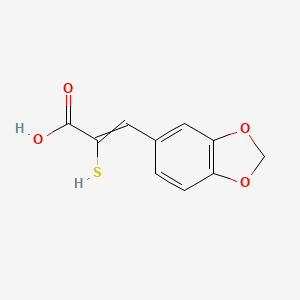
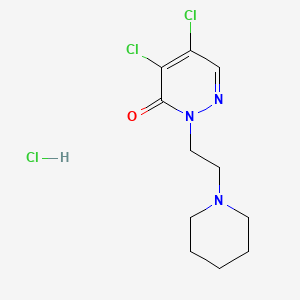

![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
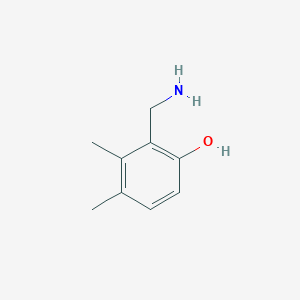

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
